

Flonoltinib Maleate: A Technical Overview of Early-Phase Clinical Development

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Compound of Interest

Compound Name: *Flonoltinib maleate*

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Introduction

Flonoltinib maleate (FM) is a novel, orally administered, dual-target inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It is currently under investigation for the treatment of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).[1] Hyperactivation of the JAK/STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism in MPNs.[3][4] **Flonoltinib maleate** distinguishes itself from other JAK2 inhibitors through its unique mechanism of action, binding to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2.[3][5][6] This dual binding is believed to confer high selectivity for JAK2 over other JAK family members, potentially leading to an improved safety and efficacy profile.[5][6][7] Preclinical studies have demonstrated its potent anti-tumor activity in various MPN models, showing significant reduction in tumor burden, suppression of disease progression, and prolonged survival in mice.[3][4][8]

This technical guide provides an in-depth summary of the available data from early-phase clinical trials of **Flonoltinib maleate**, with a focus on its clinical activity, safety profile, and the methodologies employed in these studies.

Mechanism of Action and Signaling Pathway

Flonoltinib maleate exerts its therapeutic effect by inhibiting the JAK/STAT pathway, a critical signaling cascade for cell proliferation, differentiation, and immune regulation.[3] The JAK2V617F mutation leads to constitutive activation of this pathway, driving the aberrant cell

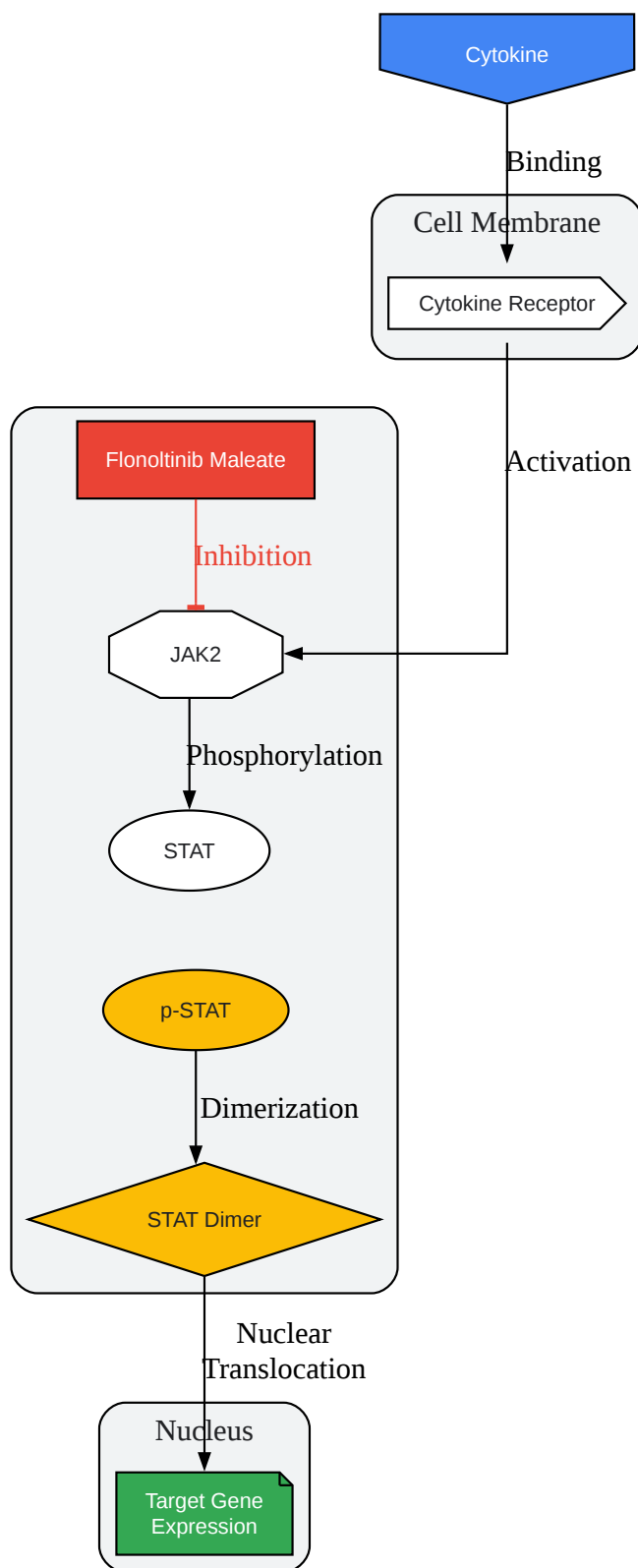
growth characteristic of MPNs.[3] **Flonoltinib maleate**'s high selectivity is attributed to its ability to bind to the ATP-binding site of the JAK2 JH1 domain and an allosteric site in the JH2 domain.[3] This dual-action mechanism is distinct from first-generation JAK inhibitors.[5][6] Additionally, **Flonoltinib maleate** inhibits FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies.[1] Some preclinical evidence also suggests it may inhibit Cyclin-Dependent Kinase 6 (CDK6), which could contribute to improvements in bone marrow fibrosis.[9][10]

Inhibitory Activity

Preclinical assessments have quantified the inhibitory potency of **Flonoltinib maleate** against various kinases.

Target	IC50 (nM)
JAK2	0.7 - 0.8
FLT3	4 - 15
JAK1	26
JAK3	39
Sources:[5][6][7][11]	

The data demonstrates a high degree of selectivity for JAK2, with over 600-fold greater selectivity for JAK2 compared to JAK1 and JAK3.[5][6][7]



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Figure 1: Simplified JAK/STAT Signaling Pathway Inhibition by **Flonoltinib Maleate**.

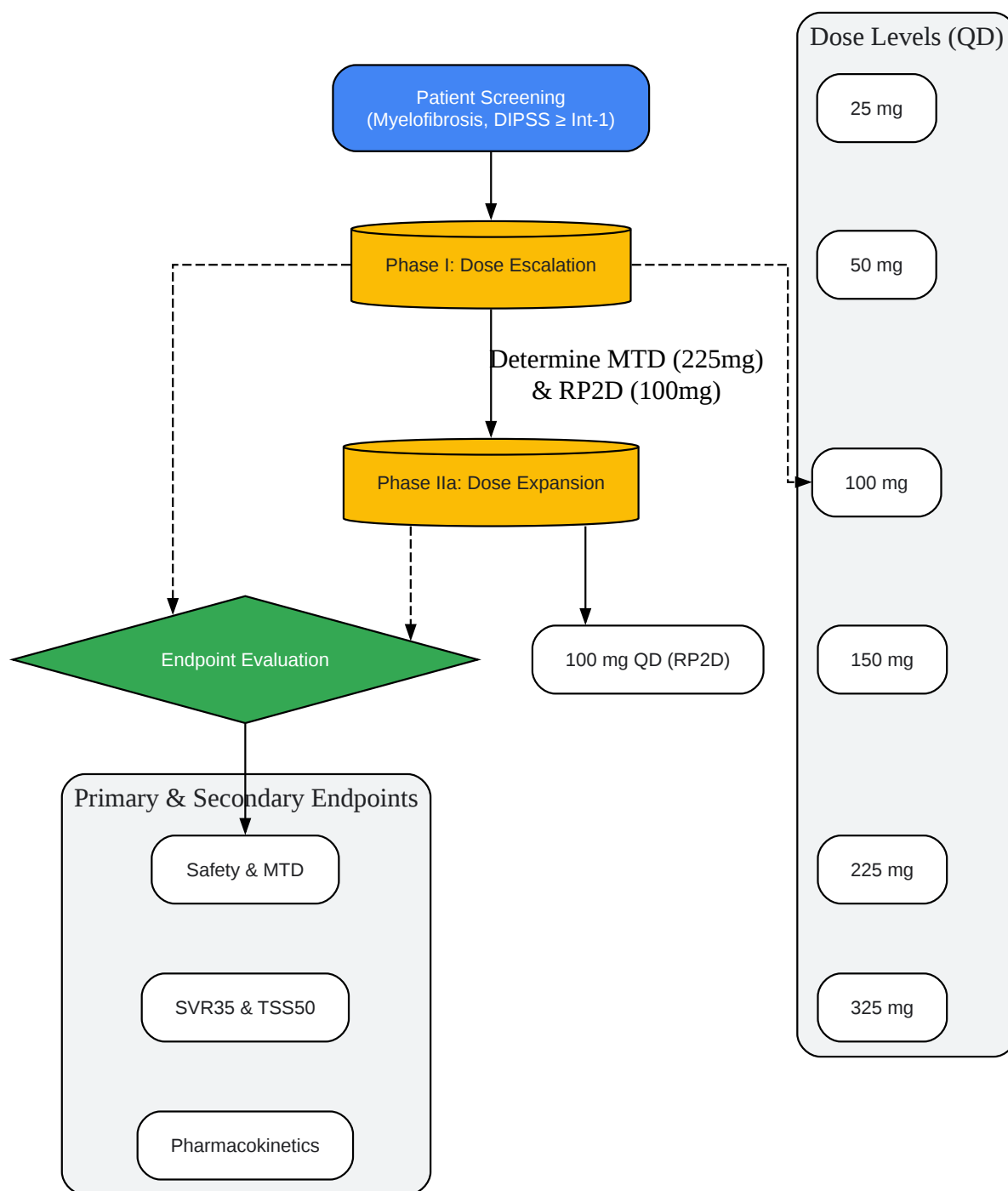
Phase I/IIa Clinical Trial (NCT05153343)

A first-in-human, multicenter, Phase I/IIa study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and clinical activity of **Flonoltinib maleate** in patients with myelofibrosis.[5]

Experimental Protocol

- Study Design: The trial consisted of a dose-escalation phase (Phase I) followed by a dose-expansion phase (Phase IIa).[5][7]
 - Dose Escalation: Patients received oral **Flonoltinib maleate** at escalating doses of 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5][7] The primary objectives were to determine safety, tolerability, dose-limiting toxicities (DLTs), and the maximum tolerated dose (MTD).[5][6]
 - Dose Expansion: Patients were treated at the recommended Phase 2 dose (RP2D) of 100 mg once daily (QD).[7] The primary endpoint was the rate of spleen volume reduction.[9]
- Patient Population: Eligible patients were aged 18 years or older with a diagnosis of primary MF, post-polycythemia vera MF (post-PV-MF), or post-essential thrombocythemia MF (post-ET-MF).[5][7] Patients were required to have intermediate-1, -2, or high-risk disease according to the Dynamic International Prognostic Scoring System (DIPSS) and palpable splenomegaly.[7][9] Both JAK inhibitor-naïve and previously treated patients were enrolled.[5][7]
- Dosing Regimen:
 - Single Administration: A single dose was administered between Day 1 and Day 4.[5][7]
 - Multiple Administration: Once-daily dosing occurred for 14 days, from Day 5 to Day 21.[5][7]
 - Extended Dosing: From Day 23 onwards, treatment was administered in 14-day cycles.[5][7] Patients could continue treatment until disease progression or unacceptable toxicity.[7]
- Endpoints:

- Primary Endpoints: Safety, tolerability, DLTs, MTD, and PK behavior.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Secondary Endpoints: A $\geq 35\%$ reduction in spleen volume from baseline at week 24 (SVR35), palpation response, and improvement in disease-related symptoms, often measured as a $\geq 50\%$ reduction in Total Symptom Score (TSS50).[\[5\]](#)[\[6\]](#)



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Figure 2: Workflow of the **Flonoltinib Maleate** Phase I/IIa Clinical Trial (NCT05153343).

Clinical Efficacy

The trial demonstrated significant clinical benefits for patients with myelofibrosis.^[5] The maximum tolerated dose was established at 225 mg/day.^{[6][7]}

Table 1: Spleen Volume and Symptom Response

Endpoint	Overall Population (n=30)	Dose Escalation (n=15)	Dose Expansion (n=15)
SVR35 at Week 24	77.3% (17/22 evaluable)	72.7% (8/11 evaluable)	81.8% (9/11 evaluable)
Best SVR35	83.3% - 86.7%	80.0%	93.3%
Best TSS50	76.7% - 80.0%	80.0%	73.3%

Data as of Feb 29, 2024, and Sep 5, 2024. Sources:^{[5][6][7][9]}

A subgroup analysis showed comparable spleen response rates between patients previously exposed to JAK inhibitors and those who were JAK inhibitor-naïve.^{[5][7]} At week 24, the SVR35 rate was 70.0% for patients with prior JAK inhibitor exposure and 83.3% for naïve patients.^[7]

Table 2: Bone Marrow Fibrosis Improvement

Cohort	Improvement Rate
Overall Population	26.1%
Dose Escalation	16.7%
Dose Expansion	36.4%

Source:^[9]

Safety and Tolerability

Flonoltinib maleate was found to have a manageable safety profile.[9] No dose-limiting toxicities were observed during the first cycle of the Phase I portion of the study.[5][6][7]

Table 3: Most Common Grade ≥ 3 Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Type	Event	Incidence (%)
Hematological	Anemia	48.4%
	Thrombocytopenia	29.0%
	Leukopenia	19.4%
	Decreased Lymphocyte Count	16.1%
	Neutropenia	16.1%
Non-Hematological	Pneumonia	9.7%
	Abdominal Pain	3.2%
	Hypertension	3.2%
	Fibrinogen Decreased	3.2%
	Abnormal Liver Function	3.2%

Source:[5][7]

Notably, platelet counts were not significantly affected during treatment, and neutrophil levels returned to normal, suggesting reduced off-target toxicities.[9]

Conclusion and Future Directions

The early-phase clinical trials of **Flonoltinib maleate** have yielded promising results, demonstrating significant and durable efficacy in reducing spleen volume, improving constitutional symptoms, and even reversing bone marrow fibrosis in patients with myelofibrosis.[5][9] Its unique dual-binding mechanism to the JAK2 JH1 and JH2 domains likely contributes to its high selectivity and manageable safety profile, particularly concerning the limited impact on platelet counts.[3][9]

Based on these findings, **Flonoltinib maleate** has the potential to be a valuable new treatment option for myelofibrosis.[5] A randomized, open-label, multicenter Phase II trial is currently underway to further evaluate its efficacy and safety.[5] Additionally, a Phase IIa study is planned to investigate its use in patients with polycythemia vera who are resistant or intolerant to standard therapies.[10] These ongoing studies will provide a more comprehensive understanding of **Flonoltinib maleate**'s role in the treatment landscape for myeloproliferative neoplasms.

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